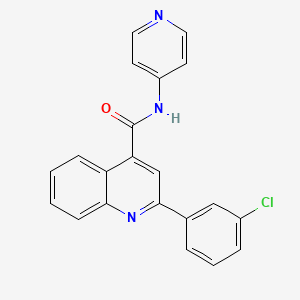![molecular formula C18H19N3OS B4856817 azepan-1-yl[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]methanone](/img/structure/B4856817.png)
azepan-1-yl[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]methanone
Vue d'ensemble
Description
Azepan-1-yl[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]methanone is a complex organic compound that features a unique combination of azepane, pyrrole, and benzothiazole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of azepan-1-yl[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]methanone typically involves multi-step organic reactions. One common method involves the reaction of hexamethyleneimine with chloroacetyl chloride to form 1-azepan-1-yl-2-chloro-ethanone . This intermediate can then be reacted with 2-(1H-pyrrol-1-yl)-1,3-benzothiazole under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Azepan-1-yl[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Azepan-1-yl[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]methanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of azepan-1-yl[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]methanone involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other derivatives of azepane, pyrrole, and benzothiazole, such as:
Uniqueness
Azepan-1-yl[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
IUPAC Name |
azepan-1-yl-(2-pyrrol-1-yl-1,3-benzothiazol-6-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c22-17(20-9-3-1-2-4-10-20)14-7-8-15-16(13-14)23-18(19-15)21-11-5-6-12-21/h5-8,11-13H,1-4,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPWXBKDIWYNMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC3=C(C=C2)N=C(S3)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-{[2-(2-chlorobenzoyl)hydrazino]carbonyl}phenyl)benzamide](/img/structure/B4856740.png)

![N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B4856759.png)
![3-methyl-1-oxo-2-[3-oxo-3-(1-pyrrolidinyl)propyl]-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B4856775.png)
![8,9-dimethyl-2-phenyl-7-(2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4856778.png)
![ethyl (4Z)-1-(2-methoxyethyl)-4-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4856791.png)
![ethyl 4-({[(4-phenylbutyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4856810.png)
![2-[(4-chlorophenyl)thio]-N-[4-(4-morpholinyl)benzyl]propanamide](/img/structure/B4856835.png)
![N-{4-[(4-METHYLPHENYL)SULFAMOYL]PHENYL}-3-PHENYLMETHANESULFONYLPROPANAMIDE](/img/structure/B4856841.png)
![methyl 3-[5-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]furan-2-yl]benzoate](/img/structure/B4856847.png)
![4-(2,4-difluorophenyl)-2-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,3-thiazole](/img/structure/B4856854.png)
![METHYL 3-({[4-(ETHOXYCARBONYL)ANILINO]CARBONYL}AMINO)-4-METHYLBENZOATE](/img/structure/B4856855.png)
![4-{(E)-[5-(4-chlorophenyl)-2-oxofuran-3(2H)-ylidene]methyl}-2-methoxy-6-nitrophenyl acetate](/img/structure/B4856859.png)
METHANONE](/img/structure/B4856865.png)
